molecular formula C18H13BrClNO B1372808 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride CAS No. 1160265-02-0

6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1372808
CAS RN: 1160265-02-0
M. Wt: 374.7 g/mol
InChI Key: ISZRZRXMCQGVAM-UHFFFAOYSA-N
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Description

“6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride” is a specialty product used for proteomics research . It has a molecular formula of C18H13BrClNO and a molecular weight of 374.66 .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride” is characterized by a quinolone ring system. In a related compound, the dihedral angle between the quinolone ring system mean plane and the phenyl ring bridged by the ethynyl group is 25.44 (14)° . There is also an intra-molecular C-H⋯O hydrogen bond forming an S (6) ring motif .

Scientific Research Applications

Efficient Synthesis of Quinolines

Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide have been employed as efficient reagents for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions, yielding excellent results (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Antimicrobial and Antimalarial Agents

A series of novel quinoline-based 1,2,3-triazoles have been synthesized, showing good yields and demonstrating antimicrobial and antimalarial activity, indicating the potential of quinoline derivatives in developing new treatments (Parthasaradhi et al., 2015).

Synthesis in Ionic Liquids

The synthesis of 6-hydroxy-1H-quinolin-2-one in ionic liquid has been investigated, showing an efficient method for preparing such compounds with environmental benefits, highlighting the role of ionic liquids in facilitating chemical reactions (Liu Chang-chun, 2010).

Optical and Structural Properties of Derivatives

The structural and optical properties of quinoline derivatives have been studied, revealing their potential in material science, especially in the development of thin films with specific optical characteristics (Zeyada et al., 2016).

Biomolecular Binding Properties

New quinoline derivatives have been synthesized, with photophysical analyses indicating their strong interactions with ct-DNA, suggesting applications in the development of drugs and molecular probes (Bonacorso et al., 2018).

properties

IUPAC Name

6-bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO/c1-2-11-3-5-12(6-4-11)17-10-15(18(20)22)14-9-13(19)7-8-16(14)21-17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZRZRXMCQGVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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